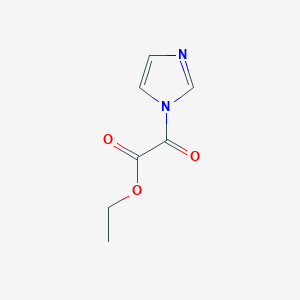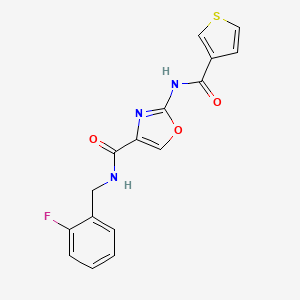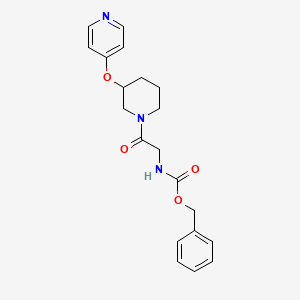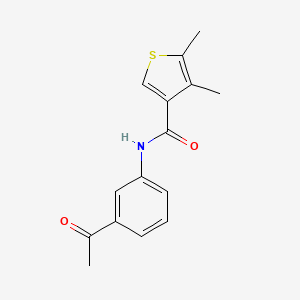
ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate
Übersicht
Beschreibung
Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of imidazole derivatives with different substituents.
Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring. These derivatives are often used in pharmaceuticals and other applications due to their unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Imidazole derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products due to its versatile chemical properties
Wirkmechanismus
The mechanism of action of ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to different biological effects. For example, it can inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent. The exact molecular targets and pathways depend on the specific application and the structure of the imidazole derivative .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
These compounds share the imidazole ring structure but differ in their substituents and specific applications. This compound is unique due to its specific ester functional group, which imparts different chemical and biological properties compared to other imidazole derivatives .
Eigenschaften
IUPAC Name |
ethyl 2-imidazol-1-yl-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)6(10)9-4-3-8-5-9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAIBUKGGKFUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2589916.png)
![N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589918.png)

![N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2589924.png)
![Acetic acid, 2-[[2-(1-methylethyl)phenyl]amino]-2-oxo-, ethyl ester](/img/structure/B2589925.png)

![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/new.no-structure.jpg)
![1-(2-Methylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea](/img/structure/B2589929.png)
![Bis[(+)-pinanediolato]diboron](/img/structure/B2589930.png)



